Barium hexafluorosilicate

Beschreibung

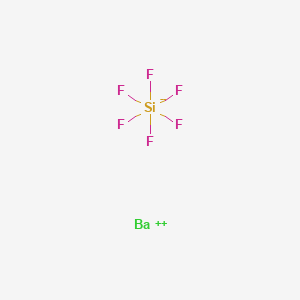

Barium hexafluorosilicate (BaSiF₆, CAS 17125-80-3) is an inorganic compound with a molecular weight of 279.4 g/mol and a density of 4.29 g/cm³ . Its structure consists of a silicon-centered octahedral hexafluorosilicate anion (SiF₆²⁻) coordinated with a barium cation (Ba²⁺). Single-crystal X-ray diffraction studies confirm a trigonal crystal system (space group R3m) with lattice parameters a = 7.189 Å and c = 7.015 Å . The compound is commercially available for industrial and research applications, though its specific uses are less documented compared to related fluorosilicates .

Eigenschaften

IUPAC Name |

barium(2+);hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.F6Si/c;1-7(2,3,4,5)6/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLMRHFZRPYSNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaSiF6, BaF6Si | |

| Record name | barium hexafluorosilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17084-08-1 (Parent) | |

| Record name | Barium hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017125803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80884961 | |

| Record name | Barium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Insoluble in water (0.0235 g/100mL at 25 deg C); [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Barium hexafluorosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17125-80-3 | |

| Record name | Barium hexafluorosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17125-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017125803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate(2-), hexafluoro-, barium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4A72RWE6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Ammonium Hexafluorosilicate Route

Barium hexafluorosilicate can be prepared by reacting ammonium hexafluorosilicate ((NH₄)₂SiF₆) with barium hydroxide (Ba(OH)₂):

This method avoids chloride contamination but requires careful ammonia scrubbing due to its volatility and toxicity. The reaction proceeds at 50–60°C, with yields marginally lower (75–80%) than the conventional method.

Solid-State Synthesis

High-temperature solid-state reactions between barium fluoride (BaF₂) and silicon tetrafluoride (SiF₄) have been explored:

This approach, conducted in sealed nickel tubes at 300–400°C, is limited by the handling challenges of gaseous SiF₄ and the need for specialized equipment. The method is primarily of theoretical interest due to impractical scalability.

Post-Synthesis Processing and Characterization

Drying and Stability

This compound decomposes at 300°C, releasing SiF₄ gas:

Thermogravimetric analysis (TGA) confirms a two-stage decomposition profile, with initial moisture loss (1.2% at 220°C) followed by rapid SiF₄ evolution above 300°C. Vacuum drying at 150°C for 48 hours is recommended for moisture-sensitive applications.

Analytical Validation

Purity Assessment :

-

Elemental Analysis : Acceptable tolerances include Ba (49.15 ± 0.5%), F (40.80 ± 0.3%), and Si (10.05 ± 0.2%).

-

XRD : Matches reference patterns for orthorhombic crystal structure (space group Pnma), with lattice parameters a = 7.42 Å, b = 4.92 Å, c = 10.15 Å.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 279.40 g/mol | |

| Density | 4.29 g/cm³ | |

| Solubility in Water (25°C) | 0.0235 g/100 mL | |

| Decomposition Temperature | 300°C |

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions: Barium hexafluorosilicate primarily undergoes precipitation reactions due to its poor solubility in water. It can also participate in ion exchange reactions, where it acts as a source of barium and hexafluorosilicate ions .

Common Reagents and Conditions:

Reagents: Barium chloride, hexafluorosilicic acid.

Conditions: Aqueous solutions, controlled temperature, and pH.

Major Products: The major product of the reaction between barium chloride and hexafluorosilicic acid is this compound, with hydrochloric acid as a byproduct .

Wissenschaftliche Forschungsanwendungen

Chemical Reagent

Barium hexafluorosilicate serves as a valuable reagent in various chemical reactions. It acts as a source of both barium ions (Ba) and hexafluorosilicate ions (SiF), facilitating numerous synthetic pathways in laboratory settings. Its role in chemical synthesis includes:

- Precipitation Reactions : Due to its low solubility, it can be used to generate precipitates in analytical chemistry.

- Ion Exchange Processes : It can participate in ion exchange reactions, which are crucial for synthesizing other compounds or materials .

Materials Science

In materials science, this compound has been investigated for its potential applications in producing advanced materials. Notably, it can be utilized to create silicon tetrafluoride, a compound essential for various industrial processes including etching and semiconductor manufacturing .

Pyrotechnics

This compound has been incorporated into pyrotechnic compositions due to its ability to enhance the performance of delay compositions. Its inclusion can improve combustion stability under high rotational speeds and varying temperatures, making it suitable for specialized pyrotechnic applications .

Biological and Medical Applications

While this compound itself is not widely used in biological or medical fields, its derivatives have been studied for dental applications. For instance, ammonium hexafluorosilicate has been researched for its effects on dentin tubule occlusion, which is relevant for dental treatments aimed at reducing tooth sensitivity .

Case Study 1: Pyrotechnic Delay Composition

A study demonstrated that incorporating this compound into pyrotechnic delay compositions significantly improved their performance. The research highlighted that the compound could maintain stable combustion even under extreme conditions (up to 17,000 rpm), showcasing its utility in high-stress environments .

Case Study 2: Dental Applications

Research into ammonium hexafluorosilicate derivatives indicated their effectiveness in occluding dentin tubules. This property is beneficial in dental treatments aimed at minimizing sensitivity and enhancing the longevity of restorative materials.

Wirkmechanismus

The mechanism of action of barium hexafluorosilicate involves the exchange of ions and the formation of coordination compounds. This contributes to the overall chemical transformations taking place in the experimental system. Its role lies in its ability to participate in specific reactions and contribute to the synthesis of new materials or compounds .

Vergleich Mit ähnlichen Verbindungen

Calcium Hexafluorosilicate (CaSiF₆)

Key Differences :

- Density : BaSiF₆ has nearly double the density of CaSiF₆ due to barium’s higher atomic mass compared to calcium.

- Applications : CaSiF₆ has well-defined industrial roles, whereas BaSiF₆’s uses are less specified.

- Solubility : Both compounds are sparingly soluble, but CaSiF₆ partially decomposes in hot water, indicating lower thermal stability .

Lead Hexafluorosilicate

Lead hexafluorosilicate is classified as a hazardous workplace chemical under the category of inorganic fluorides and lead compounds . While structural and property data are scarce, its toxicity profile contrasts sharply with BaSiF₆:

Cesium Hexafluororhenate (CsReF₆)

Structural Insight :

Barium Fluoride (BaF₂)

Functional Contrast :

- BaF₂’s cubic structure and optical transparency make it suitable for UV/IR applications, whereas BaSiF₆’s niche uses are less defined .

Biologische Aktivität

Barium hexafluorosilicate (BaSiF₆) is an inorganic compound with significant biological implications, particularly concerning its toxicity and potential effects on human health. This article explores the biological activity of this compound, including its synthesis, toxicological data, and case studies that illustrate its interactions with biological systems.

This compound is synthesized through the reaction of barium chloride with hexafluorosilicic acid:

This compound is characterized by its low solubility in water and acts as a source of barium and hexafluorosilicate ions in various chemical reactions .

Toxicological Profile

This compound exhibits toxicity, particularly upon ingestion or inhalation. The following table summarizes key toxicological findings associated with this compound:

Mechanisms of Toxicity

The toxicity of this compound is primarily attributed to its fluoride content. Upon exposure, it can lead to increased fluoride serum levels, which may cause various health issues including:

Case Study 1: Inhalation Exposure

In a study involving rats exposed to aerosols of sodium hexafluorosilicate (a related compound), the observed median lethal concentration (LC50) was 1.8 mg/m³ over four hours. Sublethal effects included apathy and respiratory distress, indicating significant respiratory toxicity associated with inhalation exposure .

Case Study 2: Oral Ingestion

A notable case involved a 32-year-old woman who ingested sodium hexafluorosilicate in an attempt at self-harm. She exhibited symptoms such as vomiting, abdominal pain, and muscle spasms but recovered after treatment with calcium compounds. This case highlights the acute toxicity of fluoride salts and their potential for serious health effects upon ingestion .

Regulatory Status and Safety Handling

Due to its hazardous nature, this compound is subject to various regulatory frameworks that mandate careful handling and exposure monitoring. It is classified as a toxic substance under several guidelines due to its potential for causing serious health effects upon exposure .

Q & A

Q. What are the standard laboratory synthesis methods for barium hexafluorosilicate (BaSiF₆)?

this compound is typically synthesized via precipitation reactions. A common approach involves reacting barium chloride (BaCl₂) with hexafluorosilicic acid (H₂SiF₆) under controlled pH and temperature conditions. For example:

Key parameters include maintaining a pH range of 2–4 to avoid hydrolysis of SiF₆²⁻ and optimizing reactant molar ratios (1:1 Ba²⁺:SiF₆²⁻). Post-synthesis, vacuum filtration and drying at 60–80°C yield crystalline BaSiF₆ .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing BaSiF₆?

- X-ray diffraction (XRD): Resolves crystal structure and confirms isomorphous relationships with other hexafluorosilicates (e.g., ammonium or cesium analogs) .

- FTIR/Raman spectroscopy: Identifies Si-F vibrational modes (e.g., ~740 cm⁻¹ asymmetric stretching) and detects impurities .

- Neutron diffraction: Validates binding sites and host-guest interactions in hybrid materials, as demonstrated in metal-organic framework (MOF) studies .

- Thermogravimetric analysis (TGA): Assesses thermal stability and decomposition pathways (reported decomposition onset at ~400°C in inert atmospheres) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Work in fume hoods to avoid inhalation of fine particulates.

- Waste disposal: Neutralize acidic byproducts (e.g., HCl) before disposal, and segregate barium-containing waste due to its toxicity (LD₅₀: 250 mg/kg, oral rat) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for BaSiF₆?

Conflicting decomposition temperatures (e.g., 400°C vs. 450°C) may arise from differences in:

- Atmosphere: Oxidative vs. inert conditions (e.g., N₂ vs. air).

- Sample purity: Trace moisture or impurities accelerate decomposition.

- Instrumental calibration: Standardize TGA heating rates (±1°C/min) and crucible materials (platinum vs. alumina). Methodological recommendations include replicating experiments under controlled atmospheres and reporting detailed synthesis conditions .

Q. What experimental parameters govern the crystallization behavior of BaSiF₆ in aqueous solutions?

Critical factors include:

- Temperature: Lower temperatures (5–20°C) favor slower nucleation, yielding larger crystals.

- Ionic strength: High concentrations of competing ions (e.g., Na⁺, K⁺) may induce co-precipitation.

- pH: Acidic conditions (pH < 4) stabilize SiF₆²⁻ ions, while alkaline conditions promote hydrolysis to SiO₂. Advanced studies should employ dynamic light scattering (DLS) to monitor particle growth kinetics .

Q. How does barium’s ionic radius influence the lattice structure of BaSiF₆ compared to other alkaline earth hexafluorosilicates?

Barium’s larger ionic radius (1.35 Å vs. 1.00 Å for Mg²⁺) increases unit cell volume (e.g., 175.0 × 10⁻²⁴ cm³ for Cs₂SiF₆ vs. 148.0 × 10⁻²⁴ cm³ for (NH₄)₂SiF₆). This structural expansion reduces lattice energy, potentially lowering thermal stability. Comparative XRD studies with MgSiF₆ or CaSiF₆ analogs can quantify these effects .

Methodological Considerations

- Data Contradictions: When conflicting property data arise (e.g., density variations), systematically evaluate synthesis routes (e.g., reagent purity, drying methods) and characterize batch-to-batch variability using EDX or ICP-MS .

- Research Design: Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, investigating BaSiF₆’s potential in gas-separation MOFs aligns with trends in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.